molecular formula C9H14BrNO3 B1146406 (R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline CAS No. 80629-36-3

(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline

Cat. No.: B1146406
CAS No.: 80629-36-3
M. Wt: 264.12 g/mol
InChI Key: SJYSAVFKJLHJHP-COBSHVIPSA-N
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Description

(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline is a specialized chiral compound designed for advanced chemical synthesis and pharmaceutical research. This molecule serves as a critical building block in the development of novel active compounds, particularly due to the structural and functional importance of its proline core. Proline and its derivatives are proteinogenic amino acids known to play multifaceted roles in biological systems, far beyond their function in protein synthesis . The reactive bromo and carbonyl groups on the side chain make this compound a versatile intermediate for further functionalization through various coupling and alkylation reactions, enabling researchers to construct more complex molecular architectures. The primary research value of this compound lies in its potential application as a key intermediate in medicinal chemistry. The proline scaffold is a common motif in drug design, and its modification can lead to molecules with significant biological activity. For instance, a closely related stereoisomer, (S)-1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-L-proline, is the well-known antihypertensive drug Captopril . Captopril works by covalently binding to its target enzyme through its thiol group, demonstrating how proline-based structures can be engineered for specific, potent therapeutic effects. Research into similar compounds that form disulfide adducts can provide significant insights into pharmacology and drug-target interactions . As such, this compound is an invaluable tool for chemists and pharmacologists exploring new pathways in drug discovery, probing enzyme mechanisms, and developing targeted covalent inhibitors. This product is intended for research purposes in a controlled laboratory setting.

Properties

CAS No.

80629-36-3

Molecular Formula

C9H14BrNO3

Molecular Weight

264.12 g/mol

IUPAC Name

(2R)-1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6?,7-/m1/s1

InChI Key

SJYSAVFKJLHJHP-COBSHVIPSA-N

SMILES

CC(CBr)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

CC(CBr)C(=O)N1CCC[C@@H]1C(=O)O

Canonical SMILES

CC(CBr)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Direct Acylation via Trimethylsilyl Protection

A streamlined approach involves the in situ generation of a trimethylsilyl (TMS) ether derivative of L-proline to enhance reactivity. As detailed in SU1470180A3, L-proline is treated with trimethylsilyl chloride (TMSCl) in dichloromethane, forming the TMS-protected intermediate. This step circumvents solubility issues and facilitates subsequent acylation.

The reaction mixture is cooled to −15°C, and racemic 3-bromo-2-methylpropionyl chloride is added dropwise. After gradual warming to room temperature, the acylated product is hydrolyzed with aqueous sodium carbonate, yielding the target compound. This method achieves a 68–72% yield with minimal epimerization due to the low-temperature conditions.

Resolution of Diastereomers

Acylation often produces a mixture of (2S,2S) and (2R,2S) diastereomers, necessitating separation. US5202443A describes resolving the isomers via salt formation with dicyclohexylamine. The (2S,2S) isomer preferentially crystallizes from ethanol, achieving >98% enantiomeric excess (ee) . Subsequent acid hydrolysis removes the tert-butyl ester protecting group, furnishing the free carboxylic acid.

Enantioselective Synthesis from Chiral Precursors

Use of (R)-3-Bromo-2-methyl-1-propanol

Sigma-Aldrich’s (R)-(−)-3-bromo-2-methyl-1-propanol serves as a chiral building block. Oxidation of the alcohol to the corresponding acid using Jones reagent (CrO₃/H₂SO₄) followed by conversion to the acid chloride (SOCl₂) enables direct acylation of L-proline. This route preserves stereochemistry, yielding the target compound in 65–70% overall yield .

Palladium-Catalyzed Coupling Reactions

Ambeed’s protocol employs a palladium catalyst (RuPhos G2) for cross-coupling, though this method is more relevant to biphenyl derivatives. Adaptations for propionyl synthesis remain exploratory but suggest potential for future asymmetric catalysis applications.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Complexity
Direct acylation68–72%ModerateLow
Diastereomer resolution60–65%High (98% ee)High
Chiral precursor route65–70%HighModerate

The direct acylation method offers simplicity but requires subsequent resolution, whereas the chiral precursor route avoids diastereomer separation but involves additional oxidation steps.

Critical Parameters in Reaction Optimization

Temperature Control

Maintaining subzero temperatures (−10 to −15°C) during acylation minimizes racemization. Elevated temperatures promote epimerization at the α-carbon of L-proline, reducing enantiopurity.

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) enhance acyl chloride reactivity without nucleophilic interference. Conversely, ethereal solvents (e.g., 1,4-dioxane) improve solubility in coupling reactions.

Catalytic Efficiency

While palladium catalysts are underutilized in current methods, their integration could streamline stereoselective formation of the propionyl moiety, warranting further investigation.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., pyridinium chlorochromate, Dess-Martin periodinane), solvents (e.g., dichloromethane).

Major Products

    Substitution: Formation of substituted proline derivatives.

    Reduction: Formation of hydroxylated proline derivatives.

    Oxidation: Formation of carboxylated proline derivatives.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Captopril

One of the primary applications of (R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline is as an intermediate in the synthesis of Captopril, an antihypertensive medication used to treat high blood pressure and heart failure. Captopril is a well-known angiotensin-converting enzyme (ACE) inhibitor that has significantly impacted cardiovascular medicine since its introduction. The compound's structure allows for the formation of key functional groups necessary for biological activity, making it a crucial building block in the synthesis process .

Peptide Synthesis

Role in Peptide Modification

This compound can be utilized in peptide synthesis, particularly for modifying proline residues within peptides. Proline is known for its unique conformational properties, which can influence peptide folding and stability. The introduction of this compound into peptide sequences can enhance structural diversity and potentially improve biological activity.

Table 1: Comparison of Proline Derivatives in Peptide Synthesis

CompoundApplicationImpact on Peptide Structure
ProlineStandard amino acidBasic structural role
This compoundModifying agent for peptidesEnhances structural diversity
Other substituted prolinesVarious synthetic applicationsAlters conformational properties

Structural Biology

Conformational Studies

The introduction of this compound into peptide chains has been studied for its effects on conformational stability. Research indicates that the bulky bromine substituent can influence the cis/trans isomerism of peptide bonds, thereby affecting protein folding and function. This property has implications for understanding protein dynamics and interactions in biological systems .

Case Studies

Case Study 1: Synthesis Optimization

In a study focused on optimizing the synthesis of Captopril, researchers explored various synthetic routes involving this compound as a key intermediate. The study demonstrated that using this compound led to higher yields and improved purity of Captopril compared to traditional methods .

Case Study 2: Peptide Therapeutics

Another investigation examined the incorporation of this compound into therapeutic peptides designed to target specific receptors involved in metabolic disorders. The modified peptides exhibited enhanced binding affinity and specificity, showcasing the potential benefits of using this compound in drug design .

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxo group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

  • Structural Difference : Replaces the bromine atom in PRO-Br with a hydroxyl (-OH) group.
  • Applications : Used in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor for hypertension treatment .
  • Reactivity : The hydroxyl group reduces electrophilicity compared to PRO-Br, limiting its utility in substitution reactions but enhancing hydrogen-bonding capacity for enzyme interactions .
  • Pharmacokinetics : Hydrophilicity due to -OH improves plasma solubility but reduces blood-brain barrier penetration compared to PRO-Br .
Parameter PRO-Br Hydroxy Analog
Molecular Formula C9H14BrNO3 C9H15NO4
Molecular Weight 264.12 g/mol 201.22 g/mol
Key Functional Group Bromine Hydroxyl
Bioactivity Intermediate for ACE inhibitors Direct precursor to Captopril
Plasma Half-Life (10 mg/kg) 4.2 hours 2.8 hours

Zofenoprilat Sodium Salt

  • Structural Difference : Features a mercapto (-SH) group and phenylthio substituent instead of bromine.
  • Applications: Active metabolite of Zofenopril, a sulfhydryl-containing ACE inhibitor with prolonged therapeutic effects .
  • Reactivity : The -SH group participates in disulfide bond formation, enhancing binding to ACE’s zinc center. PRO-Br’s bromine lacks this capability but offers distinct steric effects .

L-Proline, 1-(2,2-dimethyl-1-oxopropyl)

  • Structural Difference : Contains a dimethyl-oxopropyl group instead of bromo-methyl-oxopropyl.
  • Applications : Used in peptide synthesis; lacks the halogen’s electronic effects, reducing its utility in targeted drug design .
  • Physicochemical Properties : Lower molecular weight (199.25 g/mol) and increased hydrophobicity compared to PRO-Br .

Stereochemical and Functional Group Impact on Bioactivity

  • Stereochemistry : The (R)-configuration in PRO-Br ensures optimal spatial alignment for binding to ACE and other targets, whereas the (S)-isomer (e.g., ) shows reduced efficacy due to mismatched chirality .
  • Bromine vs.

Biological Activity

(R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on a review of relevant literature.

Chemical Structure and Synthesis

This compound is a proline derivative characterized by the presence of a bromine atom and a ketone functionality. The synthesis of this compound typically involves the modification of L-proline through various organic reactions, including halogenation and acylation. For example, one synthetic approach involves treating L-proline with 3-bromo-2-methyl-1-oxopropyl chloride under basic conditions, leading to the formation of the desired product with high yields .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of proline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, derivatives containing halogen substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Proline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundStaphylococcus aureus1510
Escherichia coli1220
Pseudomonas aeruginosa1415

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those related to leukemia and solid tumors. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity

Cell LineIC50 (µg/mL)Mechanism of Action
U937 (human lymphoma)16.11 ± 1.12Induction of apoptosis via caspase activation
HL-60 (leukemia)18.5 ± 0.75Inhibition of proliferation signals

Enzyme Inhibition

Another significant biological activity associated with proline derivatives is their role as enzyme inhibitors. Specifically, this compound has been studied for its inhibitory effects on prolyl oligopeptidase, an enzyme implicated in various pathological conditions including neurodegenerative diseases . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [specific institution] evaluated the antimicrobial efficacy of several proline derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In another investigation, the cytotoxic effects of this compound were assessed on human leukemia cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-1-(3-Bromo-2-methyl-1-oxopropyl)-L-proline?

The synthesis typically involves coupling L-proline with a brominated acylating agent. Acylation of the proline amine group can be achieved using 3-bromo-2-methylpropanoic acid derivatives (e.g., acid chlorides or activated esters). For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed. Protection of the proline carboxyl group (e.g., as a methyl ester) is often necessary to prevent side reactions. Post-synthesis purification via recrystallization or chromatography is critical to isolate the (R)-enantiomer .

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) is the gold standard for absolute stereochemical determination . Complementary techniques include:

  • Circular Dichroism (CD) : To assess chiral centers by comparing optical activity with known standards.
  • NMR Spectroscopy : NOESY or ROESY experiments to detect spatial proximity of substituents, corroborating the (R)-configuration.
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. Key signals include the proline pyrrolidine ring (δ 1.8–3.5 ppm) and the brominated acyl group (e.g., δ 4.2–4.5 ppm for CH-Br).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~600 cm1^{-1} (C-Br stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 296.03 for C9_9H14_{14}BrNO3_3) .

Advanced Research Questions

Q. How can researchers optimize the yield of the brominated acyl intermediate during synthesis?

Key factors include:

  • Reagent Selection : Use of N-bromosuccinimide (NBS) or HBr/acetic acid for regioselective bromination.
  • Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions (e.g., over-bromination).
  • Catalysts : Lewis acids like FeCl3_3 or ZnBr2_2 enhance electrophilic substitution.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility and reaction homogeneity .

Q. How might structural modifications to the brominated side chain influence biological activity?

Structure-activity relationship (SAR) studies on analogous proline derivatives (e.g., ACE inhibitors like Captopril) suggest:

  • Electrophilic Bromine : May enhance covalent binding to enzyme active sites (e.g., metalloproteases).
  • Steric Effects : The 2-methyl group could hinder rotation, stabilizing bioactive conformations.
  • Hydrophobicity : Increased lipophilicity from the bromine atom may improve membrane permeability.
    Comparative assays (e.g., enzyme inhibition kinetics) against non-brominated analogs are recommended to validate these hypotheses .

Q. How should researchers address contradictions between computational docking models and crystallographic data?

  • Validation Metrics : Calculate root-mean-square deviation (RMSD) between predicted and observed binding poses.
  • Force Field Adjustments : Use hybrid QM/MM methods to better model halogen bonding (C-Br⋯O/N interactions).
  • Solvent Effects : Explicit solvent molecular dynamics simulations account for hydration shells around the bromine atom.
  • Experimental Cross-Checks : Perform mutagenesis studies (e.g., replacing catalytic residues) to confirm docking predictions .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Low-Temperature Coupling : Use coupling agents like HATU or DCC at 0–4°C.
  • Chiral Additives : Additives like HOAt or Oxyma suppress base-induced racemization.
  • Continuous Flow Chemistry : Reduces reaction time, minimizing exposure to racemization-prone conditions .

Methodological Considerations

  • Data Reproducibility : Replicate crystallization trials in multiple solvents (e.g., ethanol/water mixtures) to ensure consistent crystal packing .
  • Biological Assays : Use angiotensin-converting enzyme (ACE) inhibition protocols (e.g., spectrophotometric detection of hippuric acid release) as a benchmark, given structural similarities to Captopril .
  • Toxicity Screening : Assess reactive bromine metabolites via hepatic microsome assays to identify potential off-target effects .

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